1-ethyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
Descripción general
Descripción
1-ethyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as EHOQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. EHOQ has gained significant attention in recent years due to its potential application in scientific research.
Aplicaciones Científicas De Investigación
Antitubercular Activity
1-Ethyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide and its derivatives have been studied for their antitubercular activities. Improved methods for preparation have led to the synthesis of various hetarylamides, which showed significant antitubercular properties compared to their structural analogs (Ukrainets, Tkach, & Grinevich, 2008).
Antibacterial and Antifungal Properties
The compound's derivatives have exhibited considerable antibacterial activity. Synthesis of various carboxylic acids with different substituents has shown significant antibacterial properties, with some being studied in clinical trials and others under advanced evaluation (Carabateas et al., 1984).
Antiviral Properties
A novel class of non-nucleoside antiherpetic agents, including this compound, was discovered. These compounds show activity against acyclovir-resistant herpes simplex virus, with some analogues demonstrating significant in vitro potency and oral antiherpetic efficacy in animal models (Wentland et al., 1997).
DNA-Gyrase Inhibition and Structure-Activity Relationships
The compound's derivatives have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These studies have contributed to understanding the quantitative structure-activity relationships in quinolone antibacterials, indicating a strong dependency on specific molecular characteristics for antibacterial potency (Domagala et al., 1988).
Synthesis and Reactivity in Drug Development
The compound, specifically in its laquinimod form, has been a subject of research in the context of drug synthesis. The high-yielding aminolysis reaction involved in its synthesis and the mechanistic model proposed for its reactivity have significant implications for the pharmaceutical industry, particularly in the development of oral drugs for multiple sclerosis (Jansson et al., 2006).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Research has led to the discovery and optimization of 3-quinoline carboxamides as selective inhibitors of ATM kinase. These inhibitors are important in studying the ATM kinase's role in disease processes and may have therapeutic potential (Degorce et al., 2016).
Diuretic Activity
The compound's derivatives have been synthesized and studied for their diuretic activity. Comparisons with non-brominated analogs showed a substantial increase in diuretic activity, suggesting potential applications in treating conditions like hypertension (Ukrainets, Golik, & Chernenok, 2013).
Propiedades
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-13-6-4-3-5-12(13)15(21)14(17(20)23)16(22)19-11-7-9-18-10-8-11/h3-10,21H,2H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNERNTAFXDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.